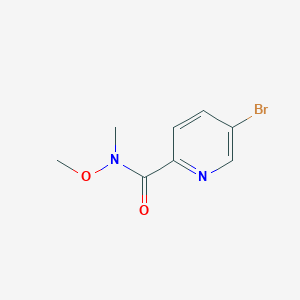

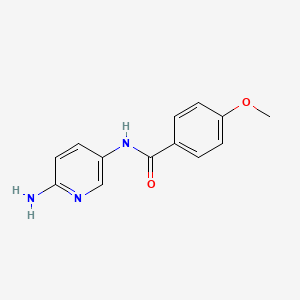

![molecular formula C12H13BrO B1529342 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1341679-77-3](/img/structure/B1529342.png)

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Vue d'ensemble

Description

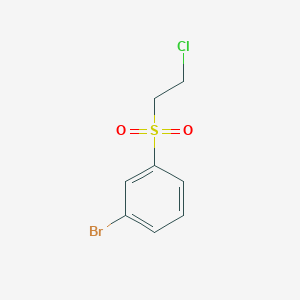

“3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 1341679-77-3 . It has a molecular weight of 253.14 . The IUPAC name for this compound is 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one have been explored, highlighting their potential in scientific research. Edder et al. (2019) synthesized a novel compound by bromination of Aryl-Himachalene, which was characterized using various spectroscopic methods and theoretical calculations, revealing interactions and electronic properties relevant to materials science and chemistry (Edder et al., 2019).

Molecular Structure Analysis

The analysis of molecular structures provides insight into the physical and chemical properties of compounds. Noland et al. (2019) detailed the structure of a bromo analog in halogenated di-cyano-benzenes, contributing to the understanding of non-bonded interactions in crystalline structures, which is crucial for the development of new materials and pharmaceuticals (Noland et al., 2019).

Chemical Reactions and Mechanisms

Understanding the reactions and mechanisms involving similar compounds is essential for synthetic chemistry and drug design. Balcı et al. (2007) investigated the bromination of benzobicyclononadiene, revealing the influence of double bond pyramidalization on the bromination reaction's mode, providing insights into regio- and stereospecific reactions that are valuable for designing specific chemical syntheses (Balcı et al., 2007).

Material Science and Electronic Properties

Research into the electronic properties of related compounds can inform the development of novel materials with specific electronic characteristics. Märkl et al. (2001) synthesized tetrathiafulvalenes with annulene spacers, examining their electronic properties, which are pertinent to the development of electronic and photonic materials with tailored properties (Märkl et al., 2001).

Conformational Analysis

Conformational analysis of molecules similar to this compound aids in understanding the relationship between structure and activity, essential for drug design and material science. Camps et al. (1997) conducted a conformational analysis of 5,9-propanobenzo[7]annulene derivatives, providing valuable information on molecule shape and reactivity for chemical and pharmaceutical research (Camps et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Analyse Biochimique

Biochemical Properties

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function.

Cellular Effects

The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one have been observed to change over time. This compound exhibits stability under normal storage conditions, but its degradation can occur under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing inflammation. At high doses, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The interaction of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of specific targeting signals or post-translational modifications can direct 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one to these compartments, where it can exert its effects on cellular processes. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.

Propriétés

IUPAC Name |

3-bromo-7-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHJKXWABEEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

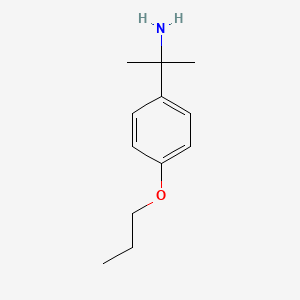

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

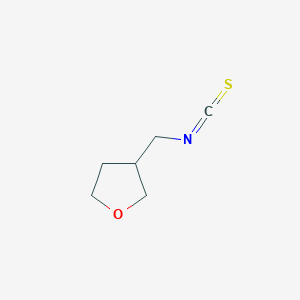

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)